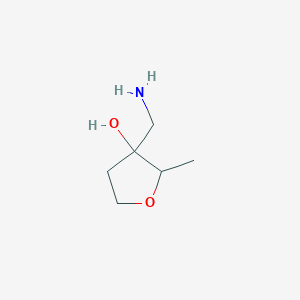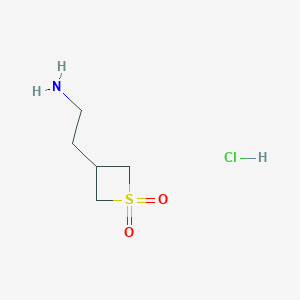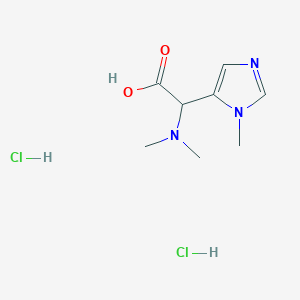![molecular formula C9H17NS B1528391 1-Thia-4-azaspiro[5.5]undécane CAS No. 4083-56-1](/img/structure/B1528391.png)
1-Thia-4-azaspiro[5.5]undécane
Vue d'ensemble
Description
1-Thia-4-azaspiro[5. It is an analog of taurine, a sulfur-containing amino acid that is abundant in the brain and other tissues
Applications De Recherche Scientifique
1-Thia-4-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-thia-4-azaspiro[5.5]undecane is studied for its potential effects on cellular processes. It has been shown to have neuroprotective properties and may play a role in the treatment of neurodegenerative diseases.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It has been studied for its ability to modulate neurotransmitter activity and its potential use in the treatment of conditions such as epilepsy and Alzheimer's disease.
Industry: In industry, 1-thia-4-azaspiro[5.5]undecane is used in the development of pharmaceuticals and other chemical products. Its unique properties make it a valuable component in various formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Thia-4-azaspiro[5.5]undecane can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amino acid derivative with a thiol-containing compound can lead to the formation of this spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of 1-thia-4-azaspiro[5.5]undecane typically involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-Thia-4-azaspiro[5.5]undecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of 1-thia-4-azaspiro[5.5]undecane can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the compound.
Reduction Reactions: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically result in the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions involving 1-thia-4-azaspiro[5.5]undecane can be carried out using various reagents and conditions. For example, nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Mécanisme D'action
The mechanism by which 1-thia-4-azaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets and pathways. It is believed to modulate neurotransmitter activity by binding to specific receptors in the brain. This interaction can lead to changes in neuronal signaling and may contribute to its neuroprotective properties.
Comparaison Avec Des Composés Similaires
1-Thia-4-azaspiro[5.5]undecane is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Taurine: A sulfur-containing amino acid that is abundant in the brain and other tissues.
Homotaurine: Another name for 1-thia-4-azaspiro[5.5]undecane, highlighting its structural similarity to taurine.
1-oxa-4-azaspiro[5.5]undecane: A related compound with an oxygen atom replacing the sulfur atom in the spirocyclic structure.
These compounds share similarities in their chemical structure and potential applications, but 1-thia-4-azaspiro[5.5]undecane stands out due to its unique properties and potential therapeutic benefits.
Propriétés
IUPAC Name |
1-thia-4-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMJMQZMIIBTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)
![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)
![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)


![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)




